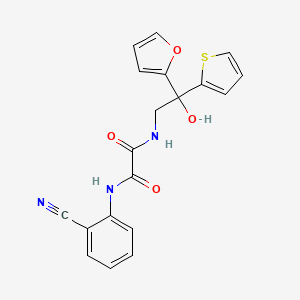

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(2-Cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a hybrid hydroxyethyl substituent incorporating furan and thiophene heterocycles at the N2 position. The presence of electron-withdrawing cyano and heterocyclic groups may influence its solubility, metabolic stability, and receptor-binding properties compared to simpler oxalamides.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c20-11-13-5-1-2-6-14(13)22-18(24)17(23)21-12-19(25,15-7-3-9-26-15)16-8-4-10-27-16/h1-10,25H,12H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVQBHVHIDXWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-cyanophenylamine and 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the oxalamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides and furans.

Reduction: Conversion of the cyano group to an amine.

Substitution: Formation of substituted oxalamides and amides.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, the cyano group can form hydrogen bonds with active site residues, while the furan and thiophene rings can engage in π-π interactions with aromatic amino acids. These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its substituents, which differentiate it from structurally related oxalamides. Below is a comparative analysis:

Key Observations:

Heterocyclic Hybrid Substituent: The N2 hydroxyethyl group with furan and thiophene may improve binding to taste or biological receptors (e.g., TAS1R1/TAS1R3 umami receptors) due to π-π stacking or hydrogen-bonding interactions, similar to pyridyl groups in S336 .

Biological Activity: While the target compound lacks direct toxicological data, structurally related oxalamides (e.g., S5456) show minimal CYP inhibition (<50% at 10 µM), suggesting a favorable safety profile . Antimicrobial activity observed in GMC-series oxalamides correlates with halogenated aryl groups, which the target compound lacks. Its cyano group may instead confer distinct bioactivity .

Synthetic Feasibility :

- The compound’s synthesis likely follows established oxalamide protocols (e.g., coupling of oxalyl chloride with substituted amines), similar to S336 and the GMC series. However, the steric bulk of its N2 substituent may reduce yield, as seen in low-yield analogs like Compound 22 (23%) .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its diverse functional groups, including a cyano group, furan ring, thiophene ring, and oxalamide moiety. This unique structural composition makes it a subject of interest in biological research, particularly for its potential antimicrobial and anticancer properties.

Structural Features

The compound's structure can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Cyano Group | Imparts electron-withdrawing properties, enhancing reactivity. |

| Furan Ring | Contributes to π-π interactions with biological targets. |

| Thiophene Ring | Provides additional aromatic character, influencing binding affinity. |

| Oxalamide Moiety | Facilitates hydrogen bonding with enzymes and receptors. |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors through hydrogen bonding and π-π interactions with aromatic amino acids, disrupting their normal function.

- Cellular Effects : In cancer cells, this disruption can lead to apoptosis (programmed cell death), while in microbial cells, it can inhibit growth and reproduction.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that the compound effectively inhibits the growth of various bacterial strains.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the compound's cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 3.0 |

| MCF-7 (Breast Cancer) | 30 | 4.0 |

| HCT116 (Colorectal Cancer) | 20 | 3.5 |

These results indicate a promising potential for the compound as an anticancer agent, with selectivity towards cancer cells over normal cells.

Case Studies

-

Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of oxalamides, including the target compound. Results showed that modifications in the functional groups significantly influenced the antimicrobial potency.

- The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria due to improved binding affinity.

-

Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines using MTT assays.

- The findings indicated that the compound induced apoptosis in cancer cells via a caspase-dependent pathway, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.